![molecular formula C13H15ClN4O B5057885 N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
Overview
Description
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea, also known as CPIPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CPIPU is a urea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential modulator of ion channels.
Mechanism of Action
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is thought to inhibit the activity of ASIC1a and TRPV1 channels by binding to specific sites on these channels and altering their conformation. This results in reduced ion flux through the channels, ultimately leading to decreased pain sensation.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can effectively reduce pain sensation in animal models, indicating its potential use as a therapeutic agent for pain management. Additionally, N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is its specificity for ASIC1a and TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation is the lack of studies investigating its efficacy in human models, which is necessary for its potential clinical use.
Future Directions
Future research directions for N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea could include investigating its potential use in combination with other pain management therapies, as well as further investigation of its mechanism of action and potential off-target effects. Additionally, studies investigating its efficacy in human models would be necessary for its clinical use.
Scientific Research Applications
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been investigated for its potential use as a modulator of ion channels, specifically the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels play important roles in pain sensation, and N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to inhibit their activity, suggesting its potential use as a therapeutic agent for pain management.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYQRBZLIAPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)
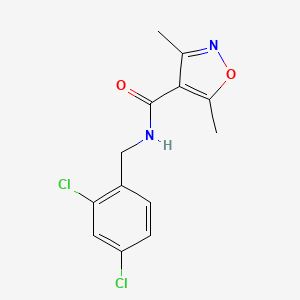
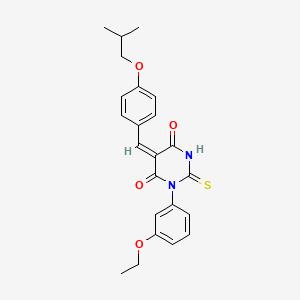
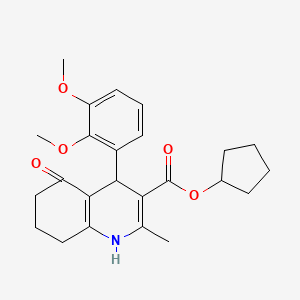
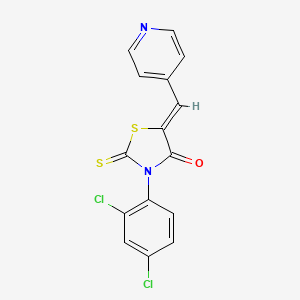
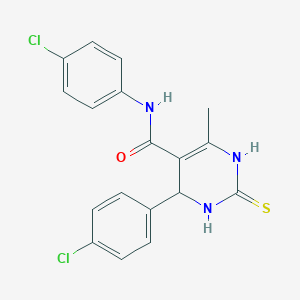
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)
![N-(4-{[2-(2-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5057870.png)
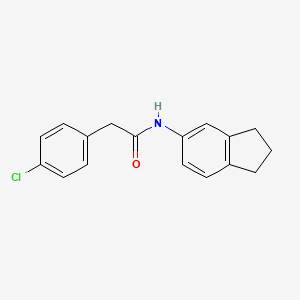

![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
